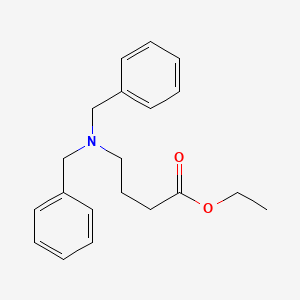
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide is a synthetic organic compound. Its structure includes a cyano group, an oxane ring, a methoxyphenyl group, and a butanamide chain. Compounds with such diverse functional groups often exhibit unique chemical and physical properties, making them of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide likely involves multiple steps, including the formation of the oxane ring, introduction of the cyano group, and coupling with the methoxyphenyl and butanamide moieties. Typical reaction conditions might include:
Formation of the oxane ring: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the cyano group: This might be achieved through nucleophilic substitution reactions using cyanide salts.
Coupling reactions: These could involve amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group could be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The cyano group could be reduced to an amine.
Substitution: The methoxy group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide could have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potentially as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications depending on its biological activity.
Industry: Use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar compounds might include other cyano-substituted oxane derivatives or methoxyphenyl-substituted amides. Comparison would highlight differences in:
Chemical reactivity: Variations in functional group reactivity.
Biological activity: Differences in potency, selectivity, and mechanism of action.
Physical properties: Variations in solubility, stability, and melting point.
For precise and detailed information, consulting scientific literature, databases, and conducting experimental studies would be necessary.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14(11-15-5-3-4-6-16(15)22-2)12-17(21)20-18(13-19)7-9-23-10-8-18/h3-6,14H,7-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIRHWDMZHIPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2864793.png)

![2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2864795.png)

![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)

![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)






